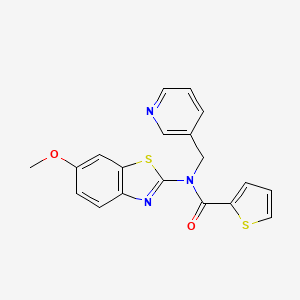
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a thiophene carboxamide. Its molecular formula is C14H13N3OS with a molecular weight of approximately 271.34 g/mol. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with appropriate amines followed by cyclization processes. Various methods have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 3c | Bacillus subtilis | Strong |
| 3h | Escherichia coli | Moderate |
| 3e | Pseudomonas aeruginosa | Good |
In one study, various substituted benzothiazoles were synthesized and screened for antibacterial activity using the disc diffusion method at concentrations of 100 µg/mL. Compounds 3c and 3h showed promising results, indicating their potential as antimicrobial agents .
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin |
| A549 | 12.00 | Doxorubicin |
Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy .
Neuroprotective Effects
In addition to antimicrobial and anticancer activities, benzothiazole derivatives have been evaluated for neuroprotective effects. Studies involving animal models have shown that certain compounds can reduce neurotoxicity without significant liver toxicity, making them candidates for further exploration in neuropharmacology .
Case Studies
- Antimicrobial Evaluation : A study conducted by Desmukh et al. showcased the synthesis and evaluation of various benzothiazole derivatives against microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency .
- Cancer Cell Line Studies : Research published in MDPI highlighted the cytotoxic effects of novel benzothiazole derivatives against multiple cancer cell lines, demonstrating their ability to induce apoptosis in a dose-dependent manner .
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-14-6-7-15-17(10-14)26-19(21-15)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJGDUBCYYTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














